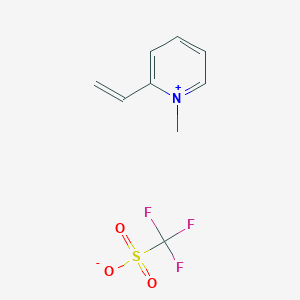

1-Methyl-2-vinylpyridinium triflate

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-2-vinylpyridinium triflate can be synthesized through the reaction of 2-vinylpyridine with methyl triflate under controlled conditions . The reaction typically involves the use of an inert atmosphere and a solvent such as dichloromethane. The reaction is exothermic and requires careful temperature control to avoid side reactions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows the same principles as laboratory-scale synthesis. The scalability of the reaction depends on the availability of starting materials and the efficiency of the purification process .

化学反応の分析

Biochemical Reaction with Thiols

M2VP serves as a glutathione (GSH) scavenger in biological assays due to its ability to alkylate thiol groups .

Mechanism :

-

The positively charged pyridinium ring activates the vinyl group for nucleophilic attack by the thiolate anion (-S⁻) in GSH.

-

This results in covalent adduct formation, effectively masking reduced glutathione (GSH) and enabling selective measurement of oxidized glutathione (GSSG) .

Conditions :

-

pH : Physiological conditions (pH ~7.4).

-

Temperature : Room temperature or standardized assay conditions.

Applications :

Thermal Stability and Polymerization

Although not explicitly documented for M2VP, structurally related N-alkylpyridinium salts with unsaturated substituents undergo thermally induced reactions:

Observed in Analogous Compounds :

-

Trimerization : 1-Methyl-4-ethynylpyridinium triflate forms tris-pyridinium benzene derivatives at 100°C in DMSO/water .

-

Polymerization : Ethynyl-substituted pyridinium salts polymerize under prolonged heating .

Hypothesized Pathways for M2VP :

-

Vinyl Group Reactivity : Potential for radical or ionic polymerization under high-temperature conditions.

-

Environmental Sensitivity : Acidic conditions may suppress reactivity, while polar solvents accelerate it .

Comparative Reactivity

M2VP’s reactivity differs from related compounds due to substituent positioning and electronic effects:

| Compound | Key Reactivity | Distinction from M2VP |

|---|---|---|

| 2-Vinylpyridine | Less electrophilic vinyl group | Lacks pyridinium activation |

| 1-Methyl-4-ethynylpyridinium triflate | Trimerizes via ethynyl group participation | Ethynyl vs. vinyl substituent |

科学的研究の応用

Scientific Research Applications

- Organic Synthesis

- Biological Assays

- Drug Development

- Material Science

Case Study 1: Glutathione Quantification

In a study conducted by Shaik and Mehvar (2006), M2VP was used to assess the levels of oxidized glutathione in biological samples. The methodology involved treating samples with M2VP to block free GSH, allowing for accurate measurement of GSSG levels through colorimetric detection techniques . This approach demonstrated the compound's utility in biochemical assays related to redox biology.

Case Study 2: Antioxidant Plasticity

Research involving M2VP highlighted its role in studying antioxidant plasticity and thermal sensitivity in various organisms. The compound was used to derivatize glutathione samples, facilitating the analysis of cellular responses under different environmental conditions . This application underscores M2VP's importance in ecological and environmental studies.

Comparative Analysis with Related Compounds

| Compound | Key Features | Applications |

|---|---|---|

| 1-Methyl-4-vinylpyridinium triflate | Similar structure but different reactivity due to vinyl position | Organic synthesis and drug development |

| 2-Vinylpyridine | Lacks triflate moiety; less reactive | Basic organic synthesis |

| 4-Vinylpyridine | Different reactivity profile due to structural variation | Specialized applications in polymer chemistry |

作用機序

The mechanism of action of 1-Methyl-2-vinylpyridinium triflate involves its interaction with molecular targets through its vinyl and pyridinium groups. These interactions can lead to the formation of covalent bonds with nucleophiles, affecting various biochemical pathways . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .

類似化合物との比較

2-Vinylpyridine: Shares the vinyl group but lacks the triflate moiety, making it less reactive in certain reactions.

4-Vinylpyridine: Similar structure but with the vinyl group in a different position, leading to different reactivity and applications.

1-Methyl-4-vinylpyridinium triflate: Similar to 1-Methyl-2-vinylpyridinium triflate but with the vinyl group in the 4-position, affecting its chemical properties.

Uniqueness: this compound is unique due to its specific combination of a vinyl group and a triflate moiety, which imparts distinct reactivity and makes it a valuable compound in various chemical reactions and applications .

生物活性

1-Methyl-2-vinylpyridinium triflate (M2VP) is a heterocyclic compound that has garnered attention in various fields of research due to its unique biological activities and potential applications. This article provides a detailed overview of its biological activity, mechanisms, and implications based on recent studies.

Overview of this compound

- Chemical Structure : M2VP is characterized by a pyridinium ring with a vinyl group and a triflate substituent, which contributes to its reactivity and interaction with biological systems.

- CAS Number : 339530-78-8.

The exact mechanisms through which M2VP exerts its biological effects are not fully elucidated. However, several studies suggest potential pathways:

- Oxidative Stress Modulation : M2VP has been utilized as a glutathione scavenger in various experiments, indicating its role in modulating oxidative stress levels. It alkylates reduced glutathione (GSH), allowing for the measurement of oxidized glutathione (GSSG) levels .

- Cellular Interactions : The compound may interact with cellular proteins and enzymes, potentially altering their conformation and activity. For instance, it has been used in studies examining enzyme mechanisms and cellular responses to oxidative stress .

Antioxidant Properties

M2VP's ability to scavenge GSH suggests it plays a role in redox biology. It is used in assays to measure oxidative damage by assessing GSSG levels post-treatment . This property is particularly relevant in studies focused on diseases characterized by oxidative stress, such as diabetes and neurodegenerative disorders.

In Vitro Studies

In vitro studies have demonstrated the following:

- Pancreatic Damage Assessment : Research involving UCP2-deficient mice indicated that M2VP treatment led to increased pancreatic damage markers, suggesting its potential role in studying pancreatic diseases .

- Cell Viability and Proliferation : Studies assessing cell lines such as 3T3-L1 adipocytes have shown that M2VP can influence cell viability under oxidative stress conditions, providing insights into its potential therapeutic applications .

Case Studies

- Oxidative Stress in Adipocytes : In cultured 3T3-L1 adipocytes, M2VP was used to establish models of oxidative stress, demonstrating its utility in studying metabolic disorders .

- Pancreatic Acini Experiments : The compound was applied to pancreatic acini samples to evaluate enzyme activation and inflammatory responses, highlighting its relevance in gastrointestinal research .

Applications in Research

M2VP serves multiple roles across various fields:

- Synthetic Chemistry : As a building block for synthesizing complex organic molecules.

- Biological Assays : Employed as a probe for studying enzyme mechanisms.

- Pharmaceutical Research : Investigated for potential therapeutic applications targeting oxidative stress-related diseases.

Summary Table of Biological Activities

特性

IUPAC Name |

2-ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N.CHF3O3S/c1-3-8-6-4-5-7-9(8)2;2-1(3,4)8(5,6)7/h3-7H,1H2,2H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUSJWUMYXKNPL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=C.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584933 | |

| Record name | 2-Ethenyl-1-methylpyridin-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339530-78-8 | |

| Record name | 2-Ethenyl-1-methylpyridin-1-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 339530-78-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。